N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a structurally complex molecule featuring multiple pharmacophoric motifs:
- Quinazolinone core: A heterocyclic scaffold associated with kinase inhibition and anticancer activity .
- Sulfanyl linkage: Enhances conformational flexibility and may influence redox-sensitive interactions .
- 4-Methoxyphenyl carbamoyl group: Contributes to hydrogen-bonding interactions with biological targets, often seen in protease or receptor antagonists .
This compound’s synthesis likely involves multi-step reactions, including amide coupling (e.g., using carbodiimide reagents like EDC) and sulfur-based nucleophilic substitutions, as observed in analogous benzamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O8S/c1-42-24-9-7-23(8-10-24)36-31(39)17-47-34-37-26-14-30-29(45-19-46-30)13-25(26)33(41)38(34)16-20-2-5-22(6-3-20)32(40)35-15-21-4-11-27-28(12-21)44-18-43-27/h2-14H,15-19H2,1H3,(H,35,40)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPBDWUGVGTPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Weight | 533.6 g/mol |
| Molecular Formula | C28H27N3O6S |
| SMILES | CCOc1cc2C(N(Cc3ccc(cc3)C(NCc3ccc4c(c3)OCO4)=O)C(Nc2cc1OCC)=S)=O |
| InChI Key | LDJOJCRBRJRAQS-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on certain enzymes, particularly those involved in metabolic processes. Preliminary studies indicate that it may act as a selective inhibitor of SIRT2, an enzyme linked to various cellular functions and diseases such as cancer and neurodegeneration .
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties. Compounds with similar structures have been documented to scavenge free radicals and reduce oxidative stress in cells .
- Antimicrobial Properties : Some derivatives of benzodioxole compounds exhibit antibacterial activity against Gram-positive bacteria. This suggests that N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-(...)]} may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- SIRT2 Inhibition Study : A series of benzofuran derivatives were synthesized and tested for their SIRT2 inhibitory activity. One compound demonstrated an IC50 value of 3.81 µM, indicating significant potential for further development .
- Antioxidant Activity Assessment : Research indicated that compounds with a benzodioxole structure could effectively reduce lipid peroxidation in cellular models, suggesting their role as antioxidants .
- Antimicrobial Activity Trials : In vitro tests on related benzodioxole compounds revealed effective inhibition against specific bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs are primarily benzamide derivatives with heterocyclic or sulfur-containing groups. Key comparisons include:
Key Observations :
- The sulfanyl group offers greater rotational freedom compared to rigid sulfonyl or vinyl linkages in analogs, possibly improving binding entropy .
Physicochemical Properties
Key Observations :
- The target compound’s higher LogP (due to benzodioxole and methoxyphenyl groups) suggests superior membrane permeability but lower aqueous solubility compared to analogs .
- Reduced solubility may limit bioavailability, necessitating formulation optimization .
Research Findings :
- Structural similarity metrics (Tanimoto coefficient >0.7) align the target compound with kinase inhibitors, while analogs with sulfonyl groups cluster with protease targets .
- The 4-methoxyphenyl carbamoyl group in the target compound enhances hydrophobic enclosure in binding pockets, a critical factor in Glide XP scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
